molecular formula C6H10N2O2 B14690499 1,4-Dimethylpiperazine-2,6-dione CAS No. 35820-94-1

1,4-Dimethylpiperazine-2,6-dione

Cat. No.: B14690499
CAS No.: 35820-94-1
M. Wt: 142.16 g/mol
InChI Key: AGZLAKYFYNHCES-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of piperazine, featuring two methyl groups at the 1 and 4 positions and two keto groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperazine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient catalytic processes to ensure high yield and purity. For example, the condensation of sarcosine under oxidative catalytic conditions using permanganate has been shown to produce this compound in high yield .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketopiperazine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethylpiperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

35820-94-1

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1,4-dimethylpiperazine-2,6-dione

InChI

InChI=1S/C6H10N2O2/c1-7-3-5(9)8(2)6(10)4-7/h3-4H2,1-2H3

InChI Key

AGZLAKYFYNHCES-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C(=O)C1)C

Origin of Product

United States

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